3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then reacted with cyclohexylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and benzamide groups play a crucial role in its binding to target proteins, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are still ongoing, and more research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)benzamide
- 3-Methoxy-N-[(3-methoxybenzoyl)aminomethyl]benzamide
Uniqueness
3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide is unique due to its specific combination of methoxy and benzamide groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
644979-75-9 |
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Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H27NO4/c1-16-19(8-7-9-20(16)28-3)22(26)24-23(14-5-4-6-15-23)21(25)17-10-12-18(27-2)13-11-17/h7-13H,4-6,14-15H2,1-3H3,(H,24,26) |
InChI Key |
RGRNXMXFMQMVSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)NC2(CCCCC2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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